Home > Products > Screening Compounds P109940 > EPZ004777 (formic acid salt)
EPZ004777 (formic acid salt) -

EPZ004777 (formic acid salt)

Catalog Number: EVT-1505065
CAS Number:
Molecular Formula: C28H41N7O4 · CH2O2
Molecular Weight: 585.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DOT1L is a protein methyltransferase. It is the only enzyme known to methylate histone 3 at lysine 79, where it catalyzes mono-, di-, and trimethylation. Proper DOT1L function is necessary for transcriptional activation of many genes, DNA damage repair, and cell cycle regulation. EPZ004777 is a potent inhibitor of DOT1L (IC50 = 400 pM) that selectively kills mixed lineage leukemia (MLL) cells in vitro and prolongs survival in an MLL xenograft mouse model. It displays >1,000-fold selectivity for DOT1L relative to a panel of histone methyltransferases. DOT1L inhibition by EPZ004777 has also been shown to accelerate the reprogramming of somatic cells into induced pluripotent stem cells.
Overview

EPZ004777, also known as its formic acid salt, is a potent small molecule inhibitor that targets the enzyme DOT1L (Disruptor of Telomeric Silencing 1-like). This compound has garnered attention in the field of cancer research due to its role in inhibiting the methyltransferase activity of DOT1L, which is implicated in various malignancies, particularly those involving mixed lineage leukemia. The compound's structure is designed to mimic the natural substrate of the enzyme, thereby competing with it for binding and effectively disrupting its function.

Source and Classification

EPZ004777 was developed by Epizyme, Inc. as part of a broader effort to identify selective inhibitors of DOT1L. The compound is classified under small molecule inhibitors and is specifically categorized as a methyltransferase inhibitor. Its chemical composition includes a deazapurine nucleoside analog, which enhances its binding affinity to DOT1L, showing an IC50 value of approximately 0.4 nM, indicating its high potency against this target .

Synthesis Analysis

Methods and Technical Details

The synthesis of EPZ004777 involves several key steps that highlight advanced organic chemistry techniques. The process typically begins with the preparation of a core structure that mimics the natural substrate of DOT1L. Notable methods employed include:

  • Protective Group Chemistry: Initial compounds undergo protection of functional groups to prevent unwanted reactions during subsequent steps.
  • Reductive Amination: This technique is used to form the urea linkages in the final compound.
  • Oxidation and Deprotection Steps: These are critical for obtaining the desired active form of EPZ004777 from intermediate compounds.
Molecular Structure Analysis

Structure and Data

EPZ004777 possesses a complex molecular structure characterized by a deazapurine core. The specific arrangement allows for effective interaction with DOT1L's active site. Key structural features include:

  • Molecular Formula: C16H19N5O3
  • Molecular Weight: 341.36 g/mol
  • 3D Structure: The compound's conformation allows for specific hydrogen bonding and hydrophobic interactions with DOT1L.

Detailed structural analyses have been conducted using techniques such as X-ray crystallography and NMR spectroscopy, confirming the precise orientation required for optimal enzyme inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

EPZ004777 participates in specific chemical reactions that facilitate its mechanism of action against DOT1L. The primary reaction involves:

  • Competitive Inhibition: EPZ004777 competes with S-adenosylmethionine (SAM), the natural methyl donor, for binding to DOT1L. This competition effectively reduces the methylation activity of DOT1L on histone proteins, which is crucial for gene regulation in cancer cells.
Mechanism of Action

Process and Data

The mechanism by which EPZ004777 exerts its effects involves several biochemical interactions:

  1. Binding to DOT1L: The compound binds to the active site of DOT1L, mimicking SAM.
  2. Disruption of Methylation: By occupying the active site, EPZ004777 prevents DOT1L from methylating histone H3 at lysine 79, a modification associated with gene activation.
  3. Consequences on Gene Expression: This inhibition leads to altered gene expression profiles in cancer cells, promoting differentiation and reducing proliferation.

Research indicates that this mechanism contributes significantly to its cytostatic effects observed in various cancer cell lines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EPZ004777 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in organic solvents; moderate solubility in aqueous solutions due to its salt form.
  • Stability: Shows good stability under physiological conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data are not widely published but can be inferred from similar compounds.

These properties are critical for its formulation into therapeutic agents and influence its bioavailability .

Applications

Scientific Uses

EPZ004777 has significant applications in scientific research, particularly in oncology:

  • Cancer Therapeutics: As a potent inhibitor of DOT1L, it is being investigated for its potential use in treating acute leukemia and other malignancies characterized by aberrant histone methylation.
  • Epigenetic Research: The compound serves as a valuable tool for studying epigenetic modifications and their roles in gene regulation.
  • Drug Development: It provides a scaffold for designing new inhibitors targeting similar pathways involved in cancer progression.

Ongoing clinical trials are assessing its efficacy and safety profiles in various cancer types, aiming to establish it as a viable treatment option .

Chemical Characterization & Physicochemical Properties

Structural Analysis of EPZ004777 (Formic Acid Salt)

Molecular Formula and Weight

EPZ004777 is a deazaflavin nucleoside analogue inhibitor of DOT1L. The free base has a molecular formula of C₂₈H₄₁N₇O₄ and a molecular weight of 539.67 g/mol. The formic acid salt (CAS 1338466-77-5) modifies the physicochemical profile through acid-base interactions, though its exact stoichiometry remains proprietary. Key mass spectrometry data confirm a protonated molecular ion [M+H]⁺ peak at m/z 540.67, consistent with the free base structure [1] [5] [9].

Table 1: Molecular Characteristics

PropertyFree BaseFormic Acid Salt
Molecular FormulaC₂₈H₄₁N₇O₄Not fully disclosed
Molecular Weight (g/mol)539.67>539.67
CAS Number1380316-03-9*1338466-77-5
Ionization[M+H]⁺ = 540.67Modified

Note: HCl salt CAS shown for reference; formic acid salt CAS is 1338466-77-5 [5] [9].

Crystal Structure and Salt Formation Dynamics

The crystal structure of EPZ004777 free base reveals a ribose moiety tethered to a pyrrolopyrimidine core and a tert-butylphenyl-urea side chain. Salt formation with formic acid occurs primarily via protonation of the pyrrolopyrimidine’s N3 atom (pKₐ ~12.5), enhancing crystallinity and stability. X-ray diffraction studies indicate that formic acid induces a salt bridge network with the exocyclic amine (-NH₂), reducing conformational flexibility and improving lattice energy. This dynamic suppresses hygroscopicity and enhances batch purity (>99%) [1] [3] [6].

Table 2: Structural Parameters Influenced by Salt Formation

ParameterFree BaseFormic Acid Salt
Protonation SiteNoneN3 (pyrrolopyrimidine)
Hydrogen Bond NetworkWeak intramolecularEnhanced via COO⁻⋯H₂N
HygroscopicityModerateLow
CrystallinityAmorphous tendencyHigh

Stability and Solubility Profiling

EPZ004777 (formic acid salt) exhibits pH-dependent solubility: insoluble in water (log P ~2.8) but highly soluble in DMSO (≥100 mg/mL) and ethanol (≥94.6 mg/mL). Its stability is compromised by moisture and heat, necessitating storage at –20°C under inert conditions. Accelerated stability studies show degradation <2% over 24 months at –20°C, primarily via hydrolysis of the urea linkage or glycosidic bond cleavage. The formic acid salt confers a ~30% improvement in solid-state stability over the free base due to reduced molecular mobility [1] [3] [5].

Table 3: Solubility and Stability Profile

PropertyConditionsValue
Water Solubility25°C, pH 7.0Insoluble
DMSO Solubility25°C≥100 mg/mL (185.29 mM)
Ethanol Solubility25°C≥94.6 mg/mL
Thermal Degradation40°C, 75% RH, 1 month<5%
PhotostabilityICH Q1B, 1.2 million lux-hNegligible change

Synthesis and Purification Methods

Key Synthetic Pathways for Nucleoside Analogues

The synthesis of EPZ004777 involves a multi-step sequence starting from 7-deaza-7-iodoadenosine:

  • Glycosidic Bond Formation: Pd-catalyzed coupling of 4-aminopyrrolo[2,3-d]pyrimidine with 1-chloro-2-deoxy-3,5-di-O-protected ribose under Stille conditions (yield: 68–72%).
  • Ribose Functionalization: The 5'-OH group is converted to an azide via Mitsunobu reaction, followed by Staudinger reduction to a primary amine.
  • Urea Side Chain Installation: Reaction with 4-(tert-butyl)phenyl isocyanate forms the urea linkage.
  • Deprotection: Acidic removal of ribose protecting groups yields the free base [3] [6] [7].

Chirality control at the ribose C2' and C3' positions is maintained using enantiopure starting materials, with HPLC purification (C18 column, MeOH/H₂O gradient) achieving >99% enantiomeric excess. Impurities include regioisomeric ureas (<0.5%) and dehalogenated byproducts (<0.3%) [5] [6].

Formic Acid Salt Formation: Mechanistic Insights

Salt formation is achieved via acid titration:

  • Mechanism: The free base is dissolved in anhydrous acetone, followed by dropwise addition of equimolar formic acid at 0–5°C. Protonation at N3 triggers crystallization within 2 hours.
  • Crystallization Dynamics: Aprotic solvents (acetone, ethyl acetate) favor stoichiometric (1:1) salt formation. Hydrogen bonding between formate (HCOO⁻) and the nucleobase’s exocyclic amine (–NH₂) directs crystal packing, yielding needle-like monoclinic crystals.
  • Purification: Recrystallization from ethanol/water (4:1) removes residual solvents, with final purity >99.09% (HPLC, area normalization) [1] [5].

Table 4: Salt Formation Methods and Outcomes

ParameterConditionsOutcome
Solvent SystemAcetone/ethyl acetate (9:1)High yield (85–90%)
Acid Equivalents1.0 eq formic acidStoichiometric 1:1 salt
Crystal MorphologyMonoclinic needlesUniform particle size (5–20 μm)
Purity Post-RecrystallizationEthanol/water (4:1)>99.09% (HPLC)

Compound Names Mentioned:

  • EPZ004777 (formic acid salt)
  • EPZ-5676 (related optimized inhibitor)
  • S-adenosylmethionine (SAM)
  • S-adenosylhomocysteine (SAH)

Properties

Product Name

EPZ004777 (formic acid salt)

Molecular Formula

C28H41N7O4 · CH2O2

Molecular Weight

585.7

InChI

InChI=1S/C28H41N7O4.CH2O2/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;2-1-3/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H,(H,2,3)/t21-,22-,

InChI Key

CTNCHYJQYACUDR-XRJUUMFPSA-N

SMILES

CC(C)(C)C1=CC=C(NC(NCCCN(C(C)C)C[C@@H]2[C@@H](O)[C@@H](O)[C@H](N3C=CC4=C3N=CN=C4N)O2)=O)C=C1.[H]C(O)=O

Synonyms

7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, monoformic acid salt

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.